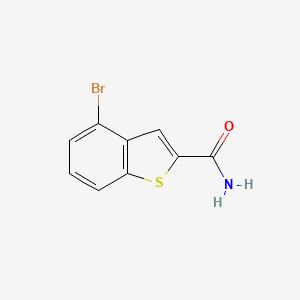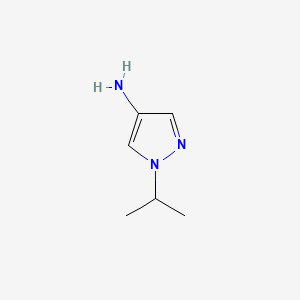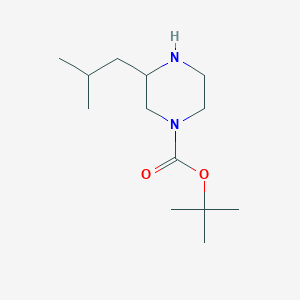
1-Boc-3-isobutylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-isobutylpiperazine is a chemical compound that is part of the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The "Boc" in the name refers to the tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The isobutyl group attached to the piperazine ring indicates a branching alkyl substituent, which can influence the compound's physical and chemical properties.
Synthesis Analysis
The synthesis of related piperazine derivatives, such as bicyclic 2,6-diketopiperazines (2,6-DKP), has been achieved through a three-step sequence involving an Ugi five-center, four-component reaction (U-5C-4CR). This method allows for the coupling of aromatic aldehydes with cyclic α-amino acids and isocyanides. Although 1-Boc-3-isobutylpiperazine itself is not specifically mentioned, the synthesis of similar compounds through this method suggests that a similar approach could be used for its synthesis .
Molecular Structure Analysis
The molecular structure of 1-Boc-3-isobutylpiperazine would consist of a piperazine core with a Boc-protected amine and an isobutyl substituent. The presence of the Boc group would add steric bulk to the molecule, potentially affecting its reactivity and interaction with other molecules. The isobutyl group could also influence the compound's conformation and its ability to participate in further chemical reactions.
Chemical Reactions Analysis
In the context of the Ugi multi-component reaction (MCR), N-BOC diamines have been utilized to generate ketopiperazine libraries. This indicates that Boc-protected piperazines can undergo deprotection and subsequent cyclization under certain conditions. Therefore, 1-Boc-3-isobutylpiperazine could potentially be involved in similar chemical reactions where the Boc group is removed, followed by a cyclization step to yield various heterocyclic structures .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-Boc-3-isobutylpiperazine are not detailed in the provided papers, the general properties of Boc-protected amines and piperazines can be inferred. Boc-protected amines are typically stable under acidic conditions but can be deprotected under mild acidic or basic conditions. Piperazines are known to be basic due to the presence of nitrogen atoms and can engage in hydrogen bonding, which can affect their solubility and boiling points. The isobutyl substituent would likely make the compound more hydrophobic compared to unsubstituted piperazines.
Aplicaciones Científicas De Investigación
Ketopiperazine Libraries Synthesis : A significant application of 1-Boc-3-isobutylpiperazine is in the synthesis of ketopiperazine libraries. This is achieved using a Ugi/De-BOC/Cyclization (UDC) strategy, where mono N-BOC diamines are utilized in the Ugi multi-component reaction (MCR), followed by BOC removal and base treatment, leading to the formation of ketopiperazines in good yield (Hulme et al., 1998).
Synthesis of γ-Turn Conformationally Constrained Peptides : Another application involves the synthesis of 2-Oxopiperazine derivatives, designed as mimetics of γ-turn conformationally constrained tripeptides. This synthetic pathway involves reductive amination of cyanomethyleneamino pseudopeptides with amino acid derivatives, followed by regiospecific lactamization (Herrero et al., 2002).
BODIPY-Based Fluorescent Probe for Biodistribution Studies : 1-Boc-3-isobutylpiperazine has been used in the development of a BODIPY-fluorophore-based probe for in vivo biodistribution studies of a new anti-Chagas agent. This fluorescent probe was synthesized and its in vivo biodistribution evaluated, demonstrating its potential as an in vivo tracer (Rodríguez et al., 2017).
Foldamers Displaying β-Bend Ribbon Structure : 1-Boc-3-isobutylpiperazine has been utilized in the synthesis of oligomers derived from bifunctional diketopiperazines, displaying a β-bend ribbon structure. This involves solution-phase peptide synthesis and conformational analysis through NMR spectroscopy, CD spectroscopy, and molecular modeling (Delatouche et al., 2010).
Formation of Diketopiperazines in Polymeric Supports : Studies have been conducted on the formation rates of diketopiperazines in deprotected Boc-D-Val-L-Pro-OCH2-resin under various experimental conditions. This research is relevant to the solid-phase peptide synthesis cycle (Giralt et al., 1981).
Synthesis of Novel γ-Lactams : 1-Boc-3-isobutylpiperazine is involved in the novel application of convertible isonitriles for the solution/solid-phase generation of γ-lactam analogues. This is achieved through a Ugi/De-BOC/Cyclization strategy, leading to the formation of γ-lactams in good yield (Hulme et al., 2000).
Synthesis of Amino Acid-Based pH-Responsive Polymers : 1-Boc-3-isobutylpiperazine has been used in the synthesis of amino acid-based chiral polymers, particularly in the synthesis of leucine/isoleucine side chain polymers. These polymers have potential applications in drug delivery and biomolecule conjugation due to their pH-responsive behavior and optical activity (Bauri et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-(2-methylpropyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZJZDBPJNYEIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542839 |
Source


|
| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-isobutylpiperazine | |
CAS RN |
78551-93-6 |
Source


|
| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

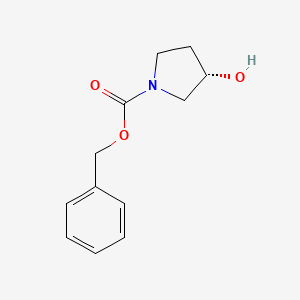
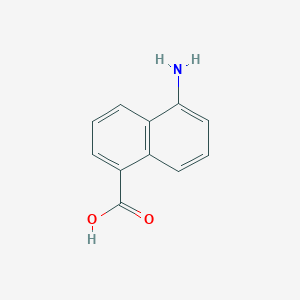
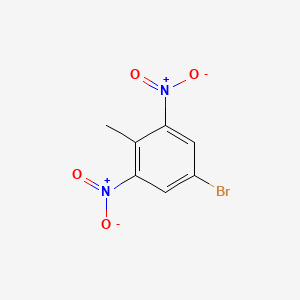

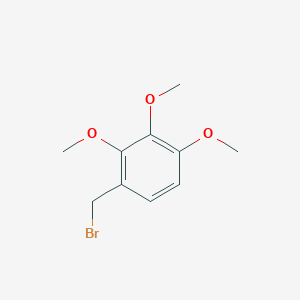
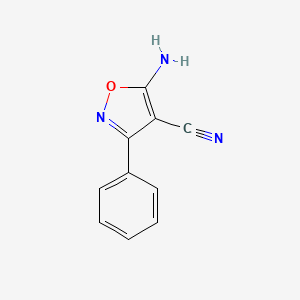
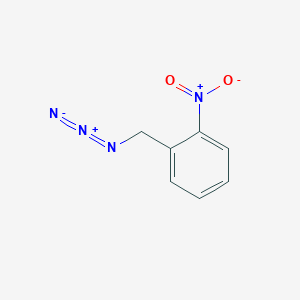
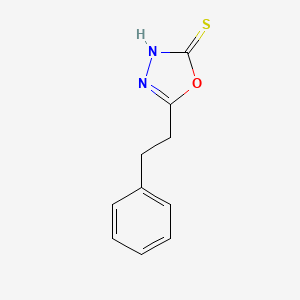


![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)
